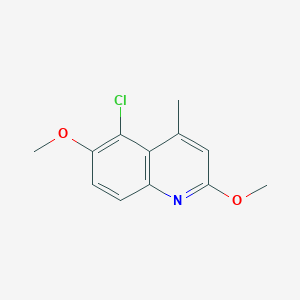

5-Chloro-2,6-dimethoxy-4-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,6-dimethoxy-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-7-6-10(16-3)14-8-4-5-9(15-2)12(13)11(7)8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXORUMZWYWTTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(C=C2)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593451 | |

| Record name | 5-Chloro-2,6-dimethoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189746-19-8 | |

| Record name | 5-Chloro-2,6-dimethoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-4-methyl-2,6-bis(methyloxy)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Chloro 2,6 Dimethoxy 4 Methylquinoline and Its Functionalized Derivatives

Direct Synthetic Routes to 5-Chloro-2,6-dimethoxy-4-methylquinoline

Direct synthesis routes involve the modification of existing quinoline (B57606) scaffolds to introduce the required chloro and methoxy (B1213986) substituents at the desired positions.

A primary method for synthesizing the target compound involves the direct chlorination of a suitable precursor. The synthesis often starts with the chlorination of a quinoline derivative that already possesses the desired methyl and methoxy groups. For instance, a common precursor is 2-chloro-6-methoxy-4-methyl-quinoline. This compound can be subjected to chlorination to introduce the second chlorine atom at the 5-position.

A specific method involves reacting 2-chloro-6-methoxy-4-methyl-quinoline with sulfuryl chloride in acetic acid. tdcommons.org This electrophilic aromatic substitution reaction specifically targets the C-5 position, yielding 2,5-dichloro-6-methoxy-4-methylquinoline (B11871975). tdcommons.org This dichlorinated intermediate is then further processed to obtain the final product, as described in the subsequent section.

Table 1: Example of Chlorination Reaction

| Starting Material | Reagent(s) | Solvent | Product |

|---|

Following the creation of a dihalogenated intermediate, a nucleophilic substitution reaction is employed to introduce the required methoxy groups. Starting with 2,5-dichloro-6-methoxy-4-methylquinoline, the chlorine atom at the C-2 position is more susceptible to nucleophilic attack than the one at C-5.

The reaction is carried out by treating 2,5-dichloro-6-methoxy-4-methylquinoline with sodium methoxide (B1231860) in methanol. tdcommons.org The methoxide ion displaces the chloride ion at the C-2 position to yield this compound. tdcommons.org The mixture is typically heated to facilitate the reaction. tdcommons.org

Table 2: Example of Methoxylation Reaction

| Starting Material | Reagent(s) | Solvent | Product |

|---|

The synthesis of this compound can also be achieved by functional group interconversion from other substituted quinoline analogues. For example, nitration of the parent 2,6-dimethoxy-4-methylquinoline (B8667268) can introduce a nitro group, which can then be further manipulated. Nitration of this compound with potassium nitrate (B79036) (KNO₃) and phosphorus pentoxide (P₂O₅) introduces a nitro group at the 8-position, forming 8-nitro-2,6-dimethoxy-5-chloro-4-methylquinoline. While this specific example leads to an 8-nitro derivative, similar strategies involving other positions and subsequent conversions (e.g., reduction of a nitro group to an amine, followed by diazotization and Sandmeyer reaction to introduce a chlorine) represent a versatile approach to functionalized quinolines.

Classical and Modern Quinoline Annulation Reactions Applicable to Derivatives

Quinoline annulation reactions are fundamental to constructing the core bicyclic structure of quinolines from simpler, acyclic precursors. These classical methods are adaptable for producing a wide array of substituted derivatives.

The Skraup synthesis is a classic and widely used method for preparing quinolines. researchgate.net In its archetypal form, it involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline to acrolein. Subsequent cyclization and oxidation yield the quinoline ring. iipseries.org

This method can be adapted to produce substituted quinolines by using substituted anilines. For instance, to synthesize a precursor for this compound, one could theoretically start with an appropriately substituted aniline. However, the harsh reaction conditions (strong acid, high temperatures) can be detrimental to certain functional groups, limiting its applicability for complex, sensitive molecules. researchgate.netnumberanalytics.com

Variants like the Doebner-von Miller reaction use α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol, offering greater versatility in the substituents at positions 2, 3, and 4 of the quinoline ring. nih.govchemistry-online.com

Table 3: General Skraup Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Medium | Oxidizing Agent | Product Type |

|---|

The Combes quinoline synthesis provides a route to 2,4-disubstituted quinolines. iipseries.org The reaction involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org The initial step is the formation of an enamine intermediate from the aniline and one of the ketone carbonyls. quimicaorganica.org This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration to form the quinoline. wikipedia.orgquimicaorganica.org

To create a precursor for this compound using this method, one would need to start with a suitably substituted aniline (e.g., 3-chloro-4-methoxyaniline) and a β-diketone that would provide the 2-methoxy and 4-methyl groups. The choice of the β-diketone is crucial for determining the substituents at the 2 and 4 positions of the final quinoline product. wikipedia.org This method is often preferred over the Skraup synthesis when specific substituents are desired at these positions. wikipedia.org

Table 4: General Combes Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Medium | Product Type |

|---|

Friedländer Quinoline Synthesis and Related Cyclization Pathways

The Friedländer synthesis is one of the most direct and versatile methods for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or aldehyde), typically under acid or base catalysis.

The general mechanism can proceed through two primary pathways. The first involves an initial aldol (B89426) condensation between the two carbonyl compounds, followed by cyclization and dehydration to form the quinoline ring. A second pathway suggests the initial formation of a Schiff base between the 2-amino group and the second carbonyl component, which then undergoes an intramolecular aldol condensation and subsequent dehydration.

For the specific synthesis of this compound, a hypothetical Friedländer approach would require a suitably substituted 2-aminoaryl ketone and a simple ketone. The necessary precursors would be a derivative of 2-aminoacetophenone, such as 2-amino-5-chloro-4,x-dimethoxyacetophenone, reacting with a compound like ethyl acetoacetate, which provides the C2 and the 4-methyl group of the quinoline ring.

The reaction is often facilitated by a range of catalysts, from simple acids and bases to more advanced catalytic systems, to improve yields and reaction conditions.

Table 1: Comparison of Catalysts in Friedländer Quinoline Synthesis

| Catalyst Type | Examples | Conditions | Advantages |

|---|---|---|---|

| Brønsted Acids | p-Toluenesulfonic acid, H₂SO₄ | Conventional heating, Microwave | Readily available, effective |

| Lewis Acids | Nd(NO₃)₃·6H₂O, Zr(NO₃)₄ | Mild conditions | High efficiency, good yields |

| Iodine | I₂ | Solvent-free or in solvent | Highly efficient, metal-free |

| Nanocatalysts | Fe₃O₄@SiO₂-APTES-TFA | Solvent-free, 100 °C | Recyclable, high yields, short reaction times |

This table presents a general overview of catalyst types used in the Friedländer synthesis for various quinoline derivatives.

Knorr Cyclization Methodologies

The Knorr quinoline synthesis is a powerful method for producing 2-hydroxyquinolines (quinolin-2-ones) through the intramolecular cyclization of β-ketoanilides under strong acidic conditions. wikipedia.org This reaction is closely related to the Conrad-Limpach synthesis, where the reaction conditions determine the final product; lower temperatures favor the formation of 4-hydroxyquinolines (kinetic product), while higher temperatures yield 2-hydroxyquinolines (thermodynamic product). dmaiti.com

The synthesis begins with the condensation of a substituted aniline with a β-keto ester, such as ethyl acetoacetate. ijpsr.comorgsyn.org To prepare a precursor for this compound, one would start with an aniline like 4-chloro-2,5-dimethoxyaniline (B1194742) and react it with ethyl acetoacetate. This initial reaction forms a β-anilinocrotonate intermediate.

The subsequent and defining step is the acid-catalyzed cyclization of this intermediate. Strong acids like sulfuric acid or polyphosphoric acid (PPA) are typically employed. wikipedia.org The mechanism involves protonation of the carbonyl groups, facilitating an intramolecular electrophilic aromatic substitution, followed by dehydration to yield the quinolone. The resulting 2-hydroxyquinoline (B72897) can then be further functionalized, for instance, by converting the hydroxyl group into a chloro group, which is a common step in pharmaceutical synthesis.

Povarov Cycloaddition Reactions

The Povarov reaction is a formal [4+2] cycloaddition reaction used to synthesize tetrahydroquinoline derivatives, which can subsequently be oxidized to form quinolines. wikipedia.org This multicomponent reaction typically involves an aniline, an aldehyde, and an activated alkene (such as an enol ether or enamine). wikipedia.orgresearchgate.net

The reaction is initiated by the condensation of the aniline and aldehyde to form an aromatic imine (a Schiff base). A Lewis acid or Brønsted acid catalyst then activates this imine for a stepwise cycloaddition with the electron-rich alkene. wikipedia.org The process involves an electrophilic attack on the alkene, followed by an intramolecular electrophilic aromatic substitution to close the ring, forming the tetrahydroquinoline skeleton.

Recent advancements have expanded the scope of the Povarov reaction. For instance, iodine-mediated formal [3+2+1] cycloadditions have been developed, where methyl ketones, arylamines, and styrenes can be used to directly synthesize substituted quinolines. organic-chemistry.org In this variation, the methyl group of the ketone acts as a unique reactive input. organic-chemistry.org This methodology offers a metal-free pathway to highly functionalized quinolines through a proposed sequence of iodination, Kornblum oxidation, Povarov cycloaddition, and aromatization. organic-chemistry.org

Advanced Synthetic Methodologies and Catalysis in Quinoline Chemistry

Modern synthetic chemistry has introduced sophisticated techniques that offer improved efficiency, selectivity, and environmental sustainability compared to classical methods. These advanced methodologies are crucial for the synthesis of complex functionalized quinolines.

Metal-Catalyzed C-H Activation and Cyclization Strategies

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis and functionalization of heterocyclic compounds, including quinolines. mdpi.com This approach avoids the need for pre-functionalized starting materials by directly activating and modifying C-H bonds.

Various transition metals have been employed for the regioselective functionalization of the quinoline scaffold. mdpi.com Palladium catalysts are widely used for direct arylation, alkenylation, and alkylation at various positions of the quinoline ring. mdpi.com Copper, cobalt, and iron catalysts have also been utilized, often offering different reactivity and selectivity profiles. researchgate.net

These reactions can be guided by directing groups, which position the metal catalyst in proximity to a specific C-H bond, ensuring high regioselectivity. dmaiti.comrsc.org For instance, the nitrogen atom in the quinoline ring can itself act as a directing group to facilitate functionalization at the C2 or C8 positions. mdpi.com The development of removable or transient directing groups has further expanded the utility of this strategy for functionalizing more remote positions. rsc.org

Table 2: Examples of Metal-Catalyzed C-H Functionalization in Quinoline Synthesis

| Metal Catalyst | Coupling Partner | Position Functionalized | Key Features |

|---|---|---|---|

| Palladium (Pd) | Aryl Halides, Alkenes | C2, C3, C8 | High efficiency, broad substrate scope |

| Copper (Cu) | Lactams, Ethers | C2 | Utilizes quinoline N-oxides, good for C-N bond formation |

| Cobalt (Co) | Ketones, Nitriles | C2, C4 | Ligand-free conditions, environmentally benign |

| Iron (Fe) | Alkenes | C2 | Greener alternative, uses FeSO₄ as catalyst |

This table summarizes general applications of different metal catalysts for the functionalization of the quinoline ring system.

Green Chemistry Approaches and Environmentally Benign Syntheses

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods, in line with the principles of green chemistry. For quinoline synthesis, this has translated into the adoption of alternative energy sources, greener solvents, and recyclable catalysts.

Microwave-assisted organic synthesis has proven to be a highly effective green technique, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. eurekaselect.comejbps.com The Friedländer synthesis, for example, can be efficiently carried out under microwave irradiation, sometimes in the absence of any solvent. mdpi.com

The use of environmentally benign solvents like water or ionic liquids, or performing reactions under solvent-free conditions, further enhances the green credentials of a synthetic protocol. tandfonline.com Nanocatalysts are also gaining prominence due to their high catalytic activity, large surface area, and ease of recovery and recyclability, which minimizes catalyst waste. nih.govacs.org Materials such as magnetic nanoparticles (e.g., Fe₃O₄) can be easily separated from the reaction mixture using an external magnet and reused multiple times. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction Type | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) |

|---|---|---|---|---|

| Friedländer Synthesis | Reflux in ethanol, 4-6 h | 72-90% | Ethanol, 8-10 min | 88-96% |

| Skraup Synthesis | High temperature, long reaction time | Variable | Ionic liquid, short time | Improved |

| Combes Synthesis | H₂SO₄, heat | Good | Solvent-free, shorter time | High |

This table provides a comparative overview of reaction conditions and yields for selected quinoline syntheses, highlighting the benefits of microwave irradiation.

Photocyclization Techniques for Fused Systems

Photochemical reactions offer unique pathways for the synthesis of complex molecular architectures that are often inaccessible through thermal methods. In quinoline chemistry, photocyclization techniques are employed to construct the quinoline ring or to build more complex fused systems.

These reactions typically involve the irradiation of a precursor molecule with UV or visible light, leading to an electronically excited state that can undergo cyclization. For instance, a continuous photochemical process has been developed that converts amino-enone substrates into a series of quinoline products through an alkene isomerization and cyclocondensation cascade. vapourtec.com This method has been shown to be highly efficient, especially when using high-power LED lamps in a flow reactor setup, allowing for scalable production. vapourtec.com

Photochemical methods can also be used to synthesize quinoline derivatives through the cyclization of precursors like 4-aryl-N-benzoyloxy-1-azabuta-1,3-dienes, which yield diphenylquinoline derivatives upon irradiation. rsc.org Furthermore, photocatalytic Povarov-type reactions have been developed, utilizing visible light to generate diverse quinoline structures under mild, green conditions. rsc.org These light-mediated approaches are valuable for constructing complex, fused quinoline systems, which are prevalent in many biologically active natural products and pharmaceuticals. nih.gov

Functionalization and Derivatization Strategies for this compound Analogs

The strategic functionalization of this compound analogs is pivotal for the development of new chemical entities. The presence of the chloro, methoxy, and methyl groups on the quinoline ring system provides multiple sites for chemical modification, allowing for a systematic exploration of the chemical space around this core structure.

The introduction of a nitro group onto the this compound scaffold is a key step in the synthesis of more complex derivatives. This is typically achieved through electrophilic nitration. The pre-existing methoxy, methyl, and chloro groups on the quinoline backbone play a crucial role in directing the regioselectivity of this reaction.

The nitration of this compound is commonly carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This reaction introduces a nitro group at the 8-position of the quinoline ring, yielding 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline. To manage the exothermic nature of the reaction and prevent over-nitration or decomposition of the starting material, the temperature is carefully controlled, typically maintained between 0–5°C. An optimized molar ratio of nitric acid to sulfuric acid, often around 1:3, is employed to ensure the efficient generation of the nitronium ion (NO₂⁺), the active electrophile in this reaction.

The resulting 8-nitro derivative serves as a versatile intermediate for further functionalization. For instance, the nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas in the presence of a palladium catalyst. This amino group can then be subjected to a wide range of chemical transformations, including diazotization followed by substitution, or acylation, to introduce further diversity into the molecular structure.

| Starting Material | Reagents | Product | Key Reaction Conditions |

|---|---|---|---|

| This compound | HNO₃/H₂SO₄ | 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline | Temperature: 0–5°C; Molar Ratio (HNO₃:H₂SO₄): 1:3 |

Alkylation and arylation reactions represent powerful tools for the C-C bond formation on the this compound scaffold, enabling the introduction of a wide range of substituents. While specific examples for the direct alkylation of this compound are not extensively documented in the reviewed literature, analogous reactions on related quinoline systems suggest potential pathways. For instance, the alkylation of a 4-chloroquinoline-2-thione derivative has been demonstrated using dimethyl sulfate, resulting in the formation of a 2-alkylthio-4-chloro-8-methylquinoline. This suggests that the chloro-substituted position in similar quinoline systems can be amenable to alkylation under appropriate conditions.

Arylation reactions, particularly Suzuki-Miyaura cross-coupling, have been successfully employed for the arylation of chloro-substituted aromatic systems, including chloroanthraquinones. This palladium-catalyzed reaction involves the coupling of a chloroarene with a phenyl boronic acid derivative. Such methodologies could potentially be adapted for the arylation of this compound, allowing for the introduction of various aryl groups at the 5-position. The choice of catalyst, base, and solvent would be critical for achieving good yields and selectivity in such transformations.

Furthermore, N-arylation has been demonstrated on 4-chloroquinazolines, a related heterocyclic system. nih.gov Microwave-mediated N-arylation with various anilines has been shown to proceed efficiently, yielding a library of 4-anilinoquinazolines. nih.gov This approach could be explored for the synthesis of N-aryl derivatives of this compound, potentially through substitution at an amino-functionalized precursor.

| Reaction Type | Substrate | Reagents | Product Type |

|---|---|---|---|

| Alkylation | 4-Chloroquinoline-2-thione | Dimethyl sulfate | 2-Alkylthio-4-chloroquinoline |

| Arylation (Suzuki-Miyaura) | Chloroanthraquinone | Phenyl boronic acid, Pd(PPh₃)₄ | Aryl-substituted anthraquinone |

| N-Arylation | 4-Chloroquinazoline | Anilines, Microwave irradiation | 4-Anilinoquinazoline |

The chloro group at the 5-position of this compound is susceptible to nucleophilic substitution by amines, providing a direct route to the synthesis of N-substituted derivatives. This reaction is a common strategy for the functionalization of chloro-substituted quinolines and related heterocyclic systems. The reaction of 4-chloro-7-substituted-quinolines with various mono- and dialkyl amines has been shown to yield a series of 4-aminoquinoline (B48711) derivatives. nih.gov These reactions are typically carried out by heating the chloroquinoline with an excess of the desired amine, sometimes in the absence of a solvent. nih.gov

Similarly, the synthesis of 4-anilinoquinazolines from 4-chloroquinazolines highlights the utility of this approach. nih.gov Both primary and secondary amines can be employed as nucleophiles, leading to a diverse range of N-substituted products. nih.gov Electron-rich amines generally react more readily, often under milder conditions, while electron-poor amines may require more forcing conditions to achieve good conversion. nih.gov

In the context of this compound, the substitution of the 5-chloro group with various amines would lead to the corresponding 5-amino derivatives. These derivatives can be valuable intermediates for further synthetic manipulations or can be evaluated for their biological activities. The specific reaction conditions, such as temperature, solvent, and the use of a base, would likely need to be optimized for each specific amine nucleophile.

| Substrate | Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|---|

| This compound | Amines/Thiols | 5-Amino/Thio-substituted derivatives | Nucleophilic substitution |

| 4-Chloro-7-substituted-quinoline | Mono/dialkyl amines | 4-Aminoquinoline derivatives | Heating with excess amine |

| 4-Chloroquinazoline | Primary/secondary amines | 4-Aminoquinazoline derivatives | Varies with amine nucleophilicity |

Annulation reactions provide a powerful strategy for the construction of fused polycyclic systems from the this compound core. These reactions involve the formation of a new ring fused to the existing quinoline scaffold, leading to more complex and often more rigid molecular architectures. One notable example of such a strategy is the synthesis of pyrimido[4,5-b]quinolines. This can be achieved through a one-pot multi-component reaction of a 6-amino-1,3-dimethyluracil, an aldehyde, and dimedone, often catalyzed by a base such as DABCO. While this specific example does not start from a pre-formed quinoline, it illustrates a general approach to constructing fused quinoline systems that could potentially be adapted.

Another approach to fused systems involves the intramolecular cyclization of suitably functionalized quinoline derivatives. For instance, a 4-azido-3-cyanoquinoline derivative has been shown to undergo intramolecular cyclization to form a fused pyrazolo[3,4-c]quinoline system. This highlights the potential of introducing reactive functional groups onto the this compound scaffold that can then participate in annulation reactions.

Furthermore, [4+2] annulation strategies using alkynes have been reported for the synthesis of azole-fused quinolines. This approach, which can proceed via a radical mechanism, offers a metal- and photoredox-catalyst-free route to complex fused systems. researchgate.net The application of such strategies to derivatives of this compound could open up new avenues for the synthesis of novel polycyclic aromatic compounds.

The methoxy groups at the 2- and 6-positions of the this compound ring are potential sites for oxidative demethylation. This transformation would convert the methoxy groups into hydroxyl groups, providing access to a different class of derivatives with altered electronic and hydrogen-bonding properties. The selective demethylation of 2,4-dimethoxyquinolines has been reported as a key step in the synthesis of the quinoline alkaloid atanine. nih.gov This suggests that similar demethylation strategies could be applied to this compound.

The choice of demethylating agent is crucial for achieving selectivity, particularly when multiple methoxy groups are present. Reagents such as boron tribromide (BBr₃) or certain thiolates are commonly used for the cleavage of aryl methyl ethers. The specific conditions, including solvent and temperature, would need to be carefully controlled to favor demethylation at the desired position and to avoid unwanted side reactions. The resulting hydroxyquinoline derivatives could serve as valuable intermediates for further functionalization, such as O-alkylation or O-acylation, or could exhibit interesting biological properties in their own right.

Advanced Spectroscopic and Analytical Characterization in Quinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Chloro-2,6-dimethoxy-4-methylquinoline, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm its intricate structure.

Proton NMR spectroscopy of this compound, typically conducted in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum provides key insights through chemical shifts (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J).

The ¹H NMR spectrum for this compound shows characteristic signals for the aromatic protons on the quinoline (B57606) core, as well as for the protons of the methoxy (B1213986) and methyl substituents. For instance, a singlet observed around 6.74 ppm corresponds to the proton at the C3 position of the quinoline ring. A doublet at approximately 7.37 ppm can be assigned to the proton at the C8 position, while another doublet at 7.86 ppm is attributed to the C7 proton. The methoxy groups (-OCH₃) at positions 2 and 6 appear as distinct singlets at 4.04 ppm and 4.00 ppm, respectively. The methyl group (-CH₃) at position 4 also presents as a singlet, found at a chemical shift of 2.99 ppm.

¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.86 | d | 8.0 | 1H | C7-H |

| 7.37 | d | 8.7 | 1H | C8-H |

| 6.74 | s | 1H | C3-H | |

| 4.04 | s | 3H | C2-OCH₃ | |

| 4.00 | s | 3H | C6-OCH₃ | |

| 2.99 | s | 3H | C4-CH₃ |

Data recorded in CDCl₃.

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a signal at a characteristic chemical shift, confirming the number and type of carbon environments.

The ¹³C NMR spectrum displays signals corresponding to the ten carbons of the quinoline ring system and the three carbons from the substituent groups. The carbons bearing the electron-donating methoxy groups are shifted to lower field, with signals appearing at δ 160.8 and 152.0 ppm. The remaining aromatic and heterocyclic carbons resonate in the typical range of δ 115 to 148 ppm. The carbons of the methoxy groups themselves are observed at δ 57.1 and 53.0 ppm, while the methyl group carbon at position 4 gives a signal at approximately 25.0 ppm.

¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| 160.8 | C2 |

| 152.0 | C6 |

| 147.2 | C4 |

| 143.5 | C8a |

| 127.8 | C5 |

| 124.3 | C7 |

| 117.8 | C4a |

| 116.5 | C3 |

| 115.5 | C8 |

| 57.1 | C6-OCH₃ |

| 53.0 | C2-OCH₃ |

| 25.0 | C4-CH₃ |

Data recorded in CDCl₃.

Beyond final product characterization, NMR spectroscopy is an invaluable tool for real-time or quasi-real-time monitoring of chemical reactions. In the synthesis of quinoline derivatives, ¹H NMR can be used to track the progress of a reaction by observing the disappearance of signals corresponding to the starting materials and the concurrent emergence of new signals characteristic of the product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading, ensuring higher yields and purity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide clues about its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, and often thermally fragile, molecules like quinoline derivatives. In ESI-MS, the analyte is ionized directly from a solution, typically forming protonated molecules [M+H]⁺.

For this compound (C₁₂H₁₂ClNO₂), the calculated molecular weight is 237.68 g/mol . chemscene.com An ESI-MS analysis would be expected to show a prominent molecular ion peak at an m/z value corresponding to the protonated molecule, [C₁₂H₁₂ClNO₂ + H]⁺, which would be approximately 238.69. A key feature for chlorine-containing compounds is the presence of a characteristic isotopic pattern. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, a second peak ([M+2]+H)⁺ would be observed at m/z 240.69 with an intensity roughly one-third of the main [M+H]⁺ peak. This isotopic signature provides definitive evidence for the presence of a single chlorine atom in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its structure.

Key expected absorptions include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxy groups would be observed between 3000-2850 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring system would produce a series of sharp bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The presence of the two methoxy groups would be confirmed by strong C-O stretching bands. The aryl-alkyl ether linkage typically results in two distinct bands: an asymmetric stretch around 1275-1200 cm⁻¹ and a symmetric stretch around 1075-1020 cm⁻¹.

C-Cl Stretching: The vibration associated with the carbon-chlorine bond is expected to appear in the fingerprint region of the spectrum, typically between 800-600 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and conformational details. The resulting crystal structure is fundamental for understanding a compound's physical and chemical properties and its interactions in a biological context.

The process involves irradiating a single crystal of the compound with an X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, which is dependent on the arrangement of electrons, and therefore atoms, within the crystal lattice. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

For a compound like this compound, obtaining a high-quality single crystal is the first critical step. This is often achieved through slow evaporation of a saturated solution. Once a suitable crystal is mounted and analyzed, the crystallographic data would reveal key structural parameters.

As of the current literature review, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Therefore, experimental data on its crystal system, space group, unit cell dimensions, and other crystallographic parameters are not available at this time. Such a study would be invaluable for confirming the compound's molecular geometry and understanding the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern its solid-state packing.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. It is a crucial step in the characterization of a newly synthesized substance to verify its elemental composition and, by extension, its molecular formula and purity. The most common method for organic compounds is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (such as carbon dioxide, water, and nitrogen oxides) are collected and quantified.

For this compound, with the molecular formula C₁₂H₁₂ClNO₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements (Carbon, Hydrogen, Chlorine, Nitrogen, and Oxygen). These theoretical values serve as a benchmark against which experimentally determined values are compared. Typically, for a compound to be considered pure, the experimentally found percentages should be in close agreement with the calculated values, often within a margin of ±0.4%.

The theoretical elemental composition of this compound is presented in the table below.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 60.66 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.09 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.92 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.89 |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.47 |

| Total | 237.686 | 100.00 |

Note: The values are calculated based on the molecular formula C₁₂H₁₂ClNO₂ and standard atomic weights.

Experimental validation of these percentages would confirm that the synthesized compound has the correct empirical and molecular formula, providing essential evidence of its identity and purity.

Pharmacological and Biological Investigations of 5 Chloro 2,6 Dimethoxy 4 Methylquinoline and Analogs

Anticancer and Antiproliferative Research

Inhibition of Cancer Cell Growth, Invasion, and Migration

Quinoline (B57606) derivatives are a significant class of compounds investigated for their anti-cancer properties. benthamscience.com Analogs of 5-Chloro-2,6-dimethoxy-4-methylquinoline have demonstrated the ability to inhibit the growth of various cancer cell lines. While specific studies on this compound are limited, research on substituted quinolines provides insights into their potential mechanisms. For instance, certain quinoline derivatives have been found to possess potent anticancer activities against breast cancer cells, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

The anticancer activity of quinoline analogs is often attributed to their ability to interfere with key cellular processes essential for tumor growth and metastasis. rsc.org These mechanisms can include the inhibition of enzymes involved in cell signaling pathways that are overactive in cancer cells. researchgate.net The structural features of substituted quinolines, such as the presence of chloro, methoxy (B1213986), and methyl groups, can significantly influence their biological activity, including their ability to inhibit cancer cell proliferation.

Research on various quinoline derivatives has shown their potential to disrupt the processes of cancer cell invasion and migration, which are critical steps in the metastatic cascade. The invasion of surrounding tissues and the migration to distant sites are hallmarks of aggressive cancers. The ability of certain quinoline compounds to modulate these processes suggests their potential as anti-metastatic agents.

Table 1: Anticancer Activity of Selected Quinoline Analogs This table is interactive. You can sort and filter the data.

| Compound/Analog | Cancer Cell Line | Activity | IC50 Value |

|---|---|---|---|

| Quinoline Derivative 1 | Breast Cancer (T47D) | Growth Inhibition | 16 ± 3 nM nih.gov |

| Quinoline-Thiophene Hybrid | Breast Cancer (MCF-7) | Anticancer | 28.36 µM rsc.org |

| Quinoline-Thiophene Hybrid | Breast Cancer (MCF-7) | Anticancer | 38.41 µM rsc.org |

Induction of Apoptosis in Cancer Cells

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells. nih.gov A primary strategy in cancer therapy is to induce apoptosis in malignant cells. Several quinoline derivatives have been shown to exert their anticancer effects by triggering apoptotic pathways.

The induction of apoptosis by quinoline analogs can occur through various mechanisms. One such mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. For example, a chalcone derivative, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), has been shown to down-regulate the anti-apoptotic protein Bcl-2, leading to a lower Bcl-2/Bax ratio and subsequent apoptosis in human leukemia cells. nih.gov Another quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ), has been found to induce both apoptosis and autophagic cell death in pancreatic cancer cells by suppressing the Akt/mTOR signaling pathway and inducing ER stress. nih.gov This compound was shown to activate Caspase-3 and lead to the cleavage of PARP, both key events in the apoptotic cascade. nih.gov

These findings suggest that quinoline scaffolds can be chemically modified to create compounds that selectively target and eliminate cancer cells by activating their intrinsic cell death programs.

Tubulin Polymerization Inhibition Studies

The microtubule network, composed of tubulin polymers, plays a critical role in cell division, making it an attractive target for anticancer drugs. nih.gov Agents that interfere with tubulin polymerization can arrest cancer cells in the mitotic phase of the cell cycle, leading to cell death. A number of quinoline derivatives have been investigated as tubulin polymerization inhibitors.

These compounds often act by binding to the colchicine site on β-tubulin, which prevents the assembly of microtubules. nih.gov For example, a series of 4-(N-cycloamino)phenylquinazolines, which are structurally related to quinolines, were developed as potent tubulin polymerization inhibitors. nih.gov The most potent compound in this series exhibited significant inhibition of tubulin assembly with an IC50 value of 0.77 µM and substantially inhibited the binding of colchicine to tubulin. nih.gov Mechanistic studies revealed that this compound caused cell cycle arrest in the G2/M phase and disrupted the formation of microtubules. nih.gov

The development of quinoline-based tubulin polymerization inhibitors represents a promising avenue for the discovery of novel anticancer agents with a well-defined mechanism of action.

Anti-inflammatory and Analgesic Effects

Quinoline derivatives have been investigated for their potential to alleviate inflammation and pain. researchgate.net The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators. For instance, certain quinazoline derivatives have been shown to exhibit anti-inflammatory activity by inhibiting key enzymes in the inflammatory cascade. researchgate.netnih.gov

In preclinical models, some quinoline analogs have demonstrated significant analgesic effects. The evaluation of these compounds in animal models of pain, such as the carrageenan-induced paw edema test, has provided evidence of their potential as pain-relieving agents. scielo.org.mx The structural modifications of the quinoline scaffold can lead to compounds with potent anti-inflammatory and analgesic activities, suggesting their therapeutic potential for the management of inflammatory conditions and pain.

Antiviral and Anti-HIV Applications

The quinoline scaffold is present in several established antiviral drugs and continues to be a focus of research for the development of new antiviral agents. nih.gov Quinoline derivatives have shown activity against a broad range of viruses, including influenza A virus and human immunodeficiency virus (HIV). nih.govnih.gov

In the context of influenza, substituted quinoline derivatives containing piperazine moieties have been synthesized and evaluated for their anti-influenza A virus activity. Several of these compounds were found to be more active than the reference drug Ribavirin, with one compound exhibiting broad-spectrum antiviral activity. nih.gov The proposed mechanism of action for this promising candidate involves the inhibition of viral RNA transcription and replication. nih.gov

With regard to HIV, a series of 6-aminoquinolone compounds have been evaluated for their in vitro activity against HIV-1. nih.gov One compound, in particular, was found to be highly active in inhibiting HIV-1 replication in human lymphoblastoid cell lines. nih.gov The antiviral effect of these quinolone derivatives is suggested to be linked to their interaction with viral nucleic acids, specifically TAR RNA. nih.gov Furthermore, other studies have identified 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines as having pronounced antiretroviral activity. nih.gov

Table 2: Antiviral Activity of Selected Quinoline Analogs This table is interactive. You can sort and filter the data.

| Compound/Analog | Virus | Activity | IC50/EC50 Value |

|---|---|---|---|

| Substituted quinoline derivative 9b | Influenza A virus | Antiviral | 0.88-6.33 µM nih.gov |

| 6-Aminoquinolone 12a | HIV-1 | Antiviral | 0.1 µM nih.gov |

| 5-Halogen-substituted diaminopyrimidine | Retrovirus | Antiretroviral | 0.0023-0.0110 µmol/mL nih.gov |

Antioxidant and Neuroprotective Properties

Oxidative stress is implicated in the pathogenesis of various neurodegenerative diseases. Compounds with antioxidant properties can help to mitigate the damaging effects of reactive oxygen species in the brain. Quinoline derivatives have been explored for their potential as antioxidants and neuroprotective agents.

The potential of quinoline-based compounds to act as neuroprotective agents warrants further investigation, particularly in the context of age-related and neurodegenerative disorders.

Other Investigated Biological Activities of Quinoline Scaffolds

The versatility of the quinoline scaffold has led to its investigation in a wide range of other biological activities. researchgate.net These include:

Antimalarial activity: Quinolines are well-known for their antimalarial properties, with quinine (B1679958) and chloroquine (B1663885) being famous examples. nih.gov

Antibacterial activity: Many quinoline derivatives exhibit antibacterial effects against various pathogenic strains. researchgate.net

Antifungal activity: The antifungal potential of quinoline compounds has also been explored. rsc.org

Antitubercular activity: Some quinoline derivatives have shown promise as agents against Mycobacterium tuberculosis. mdpi.com

The diverse biological profile of the quinoline nucleus underscores its importance as a privileged scaffold in drug discovery, with the potential to yield novel therapeutic agents for a multitude of diseases.

Anticonvulsant Activity

Quinoline derivatives have shown potential as anticonvulsant agents. researchgate.net A study of phenylmethylenehydantoins (PMHs), which share structural similarities with quinoline derivatives, found that those substituted with alkyl, halogeno, trifluoromethyl, and alkoxyl groups at the phenyl ring exhibited good anticonvulsant activity. nih.govresearchgate.net Specifically, two PMHs, 14 and 12, were identified as highly active, with their efficacy comparable to the established anticonvulsant drug phenytoin. nih.govresearchgate.net Further research on 5-substituted 2-imino-4-thiazolidinone derivatives, another class of related compounds, also identified active derivatives in a pentylenetetrazole (PTZ)-induced seizure model. nuph.edu.ua

In a series of 8-substituted quinolines, several compounds featuring a 2-hydroxypropyloxyquinoline moiety demonstrated significant anticonvulsant properties. jst.go.jp One of the most potent compounds in this series was 8-(3′-(4″-phenylpiperazino)-2′-hydroxypropyloxy)quinoline (compound 20). jst.go.jp The pharmacological results from this study suggest a possible correlation between the anticonvulsant effects and β-blocking properties, which are dependent on the presence of an aryloxypropanolamine group. jst.go.jp

Table 1: Anticonvulsant Activity of Selected Quinoline Analogs

| Compound | Chemical Name | Anticonvulsant Activity | Reference |

| 14 | Not Specified | EDMES(2.5) = 28 +/- 2 mg/kg | nih.govresearchgate.net |

| 12 | Not Specified | EDMES(2.5) = 39 +/- 4 mg/kg | nih.govresearchgate.net |

| 20 | 8-(3′-(4″-phenylpiperazino)-2′-hydroxypropyloxy)quinoline | Potent anticonvulsant | jst.go.jp |

| 13 | 8-(3′-piperazino)-2′-hydroxypropyloxyquinoline | Not Specified | jst.go.jp |

| 19 | 8-(3′-(4″-ethylpiperazino)-2′-hydroxypropyloxy)quinoline | Not Specified | jst.go.jp |

Cardiovascular and Cardioprotective Effects

Certain quinoline derivatives have also been investigated for their cardiovascular effects. In the same study of 8-substituted quinolines that revealed anticonvulsant activity, compounds 20 , 13 , and 19 also exhibited excellent antihypertensive activity. jst.go.jp These compounds were found to significantly antagonize the pressor response elicited by adrenaline, suggesting that their antihypertensive effects may be linked to their β-blocking properties. jst.go.jp This dual activity highlights the potential for developing quinoline-based compounds that can address both neurological and cardiovascular conditions.

Antidiabetic Activity

Quinoline derivatives and their hybrids have been evaluated for their potential in managing diabetes. A study on quinoline–pyrazolopyrimidine hybrids and quinoline-4-arylamines revealed that the aniline (B41778) analogues showed improved antidiabetic activities compared to the pyrazolopyrimidine hybrids. nih.gov Several of these compounds were more potent than acarbose, a standard antidiabetic drug. The most potent α-glucosidase inhibitor identified was the OCF3-substituted compound 12g . nih.gov

Table 2: Antidiabetic Activity of Selected Quinoline Analogs

| Compound | Class | α-Glucosidase Inhibition (IC50) | Reference |

| Acarbose (Standard) | - | - | nih.gov |

| 12a-c, 12g | Quinoline-4-arylamines | 40.84-45.99 μM | nih.gov |

| 12g | OCF3-substituted quinoline-4-arylamine | 40.84 μM | nih.gov |

Structure-Activity Relationship (SAR) Studies

The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. rsc.orgresearchgate.net

Influence of Substituents on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies have demonstrated that the introduction of different functional groups can enhance the pharmacological efficacy of the quinoline scaffold. rsc.org For instance, in the context of antimalarial activity, the presence of an electron-donating methoxy group at the C-2 position of a quinoline-imidazole hybrid was found to enhance its activity, while an electron-withdrawing chlorine atom at the same position led to a loss of activity. rsc.org Conversely, a bromo substituent at the C-6 position was identified as an essential moiety for improving activity. rsc.org

The type of substituents on a 1,2,3-triazole ring attached to a quinoline core also affects the compound's activity. nih.gov For example, a meta-substitution of fluorine on the phenyl ring increased activity, whereas ortho- and para-substitutions did not. nih.gov

In the case of catecholase activity, the presence of electron-donating groups on quinoline-derived ligands was found to increase the electron density at the nitrogen atom, favoring coordination with a metal and the formation of stable, catalytically active complexes. mdpi.com In contrast, electron-withdrawing groups weakened the electron density, disfavoring the formation of the metal bond and reducing catalytic activity. mdpi.com

Positional Effects of Functional Groups (e.g., Chlorine, Methoxy, Methyl) on Bioactivity

The position of functional groups on the quinoline ring is critical in determining the biological activity. researchgate.net SAR studies on 6-chloro-1-phenylbenzazepines indicated that the presence of a 6-chloro group enhances D1 receptor affinity. mdpi.com

For antiproliferative activity, the C-5 and C-7 positions on the quinoline ring have been identified as being of critical importance. researchgate.net Compounds with bromine substitutions at these positions demonstrated strong inhibitory activity against multiple cancer cell lines. researchgate.net In another study, big and bulky substituents at the C-7 position were found to facilitate antiproliferative activity. nih.gov

The position of a benzoyl group on the quinoline ring is also important for the inhibition of multidrug resistance protein 2 (MRP2). nih.gov Generally, 8-benzoyl-2-arylquinolines showed more activity compared to their 6-benzoyl isomers. nih.gov Furthermore, a carboxyl group at the C-4 position of the quinoline ring may interact with MRP2. nih.gov

Role of Lipophilicity and Permeability in Quinoline-Based Drug Design

Lipophilicity is a critical physicochemical parameter in drug design, significantly influencing a compound's ability to cross biological membranes and interact with molecular targets. unicz.itmdpi.com For quinoline-based compounds, this property is a key determinant of their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). acs.orgnih.gov The lipophilic character of a molecule affects its solubility in non-polar environments and its capacity for passive diffusion across the lipid core of cell membranes. unicz.it Therefore, designing drugs with optimal lipophilicity is crucial; a compound must be lipophilic enough to penetrate membranes but not so much that it remains trapped within them. unicz.it

The quinoline scaffold itself is a lipophilic, bicyclic aromatic system. nih.gov Modifications to this core structure, such as the addition of substituents, can substantially alter its lipophilicity, which is often quantified as the logarithm of the partition coefficient (logP). mdpi.comnih.gov For instance, the introduction of aryl groups to the quinoline skeleton can increase lipophilicity, thereby enhancing cell permeability, a factor that has had a significant impact on quinoline-based drug design. researchgate.net Conversely, the introduction of a nitrogen atom, as seen in quinoline-1,4-quinone hybrids, has been shown to reduce lipophilicity. acs.org Computational tools and experimental methods, such as reversed-phase high-performance liquid chromatography, are employed to predict and determine the lipophilicity of novel quinoline derivatives, guiding the synthesis of compounds with more favorable drug-like properties. mdpi.comnih.gov

Mechanistic Investigations of Biological Action

The biological activities of quinoline derivatives stem from their diverse interactions with cellular components and pathways. Their planar aromatic structure is fundamental to many of these mechanisms, allowing them to interfere with key biological processes.

A primary mechanism of action for many quinoline-based compounds is their direct interaction with DNA. The planar nature of the quinoline ring system allows these molecules to insert themselves between the base pairs of the DNA double helix, a process known as DNA intercalation. mdpi.comnih.gov This insertion distorts the structure of the DNA, interfering with essential cellular processes like DNA replication and transcription, which can ultimately lead to cell death. researchgate.net

Studies on various quinoline analogs have confirmed this mechanism. For example, a series of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives were designed as DNA-intercalating antitumor agents. mdpi.com Spectroscopic studies confirmed that these compounds could interact with calf thymus DNA (CT-DNA), with benzo[h]quinolines showing a particularly strong intercalating effect. mdpi.com Similarly, the antimalarial drug quinine, which features a quinoline ring, has been shown to intercalate into DNA by forming π-stacking interactions with the base pairs when its quinoline ring is protonated. nih.gov The nature and position of substituents on the quinoline ring can influence the binding affinity and sequence selectivity of these interactions. mdpi.com For instance, certain linked diquinolines have shown specificity for binding to AT-rich regions of DNA. mdpi.com Computational docking studies further support the ability of quinoline derivatives to bind within the DNA grooves, reinforcing their role as DNA-targeting agents. mdpi.com

Quinoline derivatives have been identified as potent inhibitors of a wide range of enzymes critical for cellular function and survival.

Bacterial DNA Gyrase and Topoisomerase I/II: Quinolones are a well-known class of antibiotics that target bacterial DNA gyrase and topoisomerase IV, which are type II topoisomerases essential for bacterial DNA replication. nih.govmdpi.com These drugs act as poisons by stabilizing the enzyme-DNA cleavage complex, leading to lethal double-stranded DNA breaks. nih.gov Beyond antibacterial applications, numerous quinoline derivatives have been developed as inhibitors of human topoisomerases I and II, which are validated targets in cancer therapy. semanticscholar.orgwikipedia.org Inhibition of these enzymes in rapidly proliferating cancer cells leads to an accumulation of DNA damage and triggers apoptosis. wikipedia.org For example, a series of pyrazolo[4,3-f]quinoline derivatives were synthesized and found to inhibit both topoisomerase I and IIα, with some compounds showing activity comparable to the established drug etoposide. wikipedia.org

Catechol-O-Methyltransferase (COMT): COMT is a key enzyme in the metabolic degradation of catecholamine neurotransmitters like dopamine. semanticscholar.org A series of 8-hydroxyquinolines have been identified as potent COMT inhibitors, with selectivity for the membrane-bound form of the enzyme (MB-COMT). semanticscholar.org Structural studies revealed that these inhibitors chelate the magnesium ion in the enzyme's active site, similar to traditional catechol-based inhibitors. semanticscholar.org Such compounds are being investigated for treating neurological conditions associated with compromised dopamine signaling. semanticscholar.org

Acetylcholinesterase (AChE): AChE inhibitors are a cornerstone of treatment for Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain. Various quinoline derivatives, including triazole-quinoline hybrids and morpholine-bearing quinolines, have been developed as effective AChE inhibitors. Kinetic and molecular modeling studies have shown that some of these compounds act as dual binding site inhibitors, blocking both the catalytic and peripheral sites of the AChE enzyme.

Monoamine Oxidase B (MAO-B): MAO-B is another important enzyme involved in dopamine metabolism, and its inhibition is a therapeutic strategy for Parkinson's disease. Halogenated quinoline derivatives and quinoline-1,3,4-oxadiazole hybrids have been synthesized and evaluated as potential MAO-B inhibitors, with some compounds showing potent, submicromolar inhibitory activity. wikipedia.org

The following table summarizes the inhibitory activities of several quinoline analogs against these enzymes.

| Compound Class | Target Enzyme | Key Findings / IC₅₀ Values | Reference |

|---|---|---|---|

| Pyrazolo[4,3-f]quinoline (Compound 2E) | Topoisomerase IIα | 88.3% inhibition (similar to etoposide) | wikipedia.org |

| 8-Hydroxyquinolines | COMT (membrane-bound) | Potent inhibitors with good brain penetration. | semanticscholar.org |

| Morpholine-bearing quinoline (Compound 11g) | AChE | IC₅₀ = 1.94 µM | |

| Morpholine-bearing quinoline (Compound 11g) | BChE | IC₅₀ = 28.37 µM | |

| Quinoline-oxadiazole hybrid (Compound 5f) | MAO-B | IC₅₀ = 0.84 nM | |

| Quinoline derivative (Compound 14) | DNA Gyrase | IC₅₀ = 3.39 µM |

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis. Its deregulation is a common feature in many human cancers, making it an attractive target for therapeutic intervention. Several classes of quinoline derivatives have been discovered to be potent inhibitors of this critical pathway.

For example, a series of quinoline-chalcone hybrids were found to inhibit PI3K with IC₅₀ values in the sub-micromolar range (0.17-0.84 µM). Western blot analysis confirmed that these compounds inhibited the phosphorylation of key downstream effectors, including PI3K, Akt, and mTOR, in cancer cells. Another study identified 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) as a potent, second-generation mTOR inhibitor with an IC₅₀ of 64 nM. PQQ was found to be a dual mTORC1 and mTORC2 inhibitor, effectively disrupting the entire PI3K-Akt-mTOR signaling cascade. Similarly, novel 4-aminoquinazoline derivatives were shown to selectively inhibit the PI3Kα isoform with an IC₅₀ of 13.6 nM, subsequently blocking the activation of the PI3K/Akt pathway. The inhibition of this pathway by quinoline-based compounds effectively suppresses pro-survival signals, leading to reduced cell proliferation and the induction of apoptosis.

The anticancer effects of quinoline derivatives are frequently linked to their ability to modulate the cell cycle and inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.

Cell Cycle Arrest: Many quinoline-based compounds have been shown to halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. For instance, a novel quinoline compound, designated 91b1, was found to induce cell cycle arrest at the G0/G1 phase in A549 lung cancer cells. Other analogs, such as quinoline-chalcone hybrids and combretastatin A-4 analogs, cause cells to accumulate in the G2/M phase of the cell cycle. This G2/M arrest is often attributed to the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle required for cell division. The induction of cell cycle arrest is a key mechanism contributing to the antiproliferative activity of these compounds.

Angiogenesis Modulation: The inhibition of angiogenesis is another important anticancer strategy. Quinoline derivatives have demonstrated anti-angiogenic properties, further contributing to their therapeutic potential. For example, the quinoline compound Panulisib (P-7170) demonstrated potent antiangiogenic activity in addition to inducing cell cycle arrest and apoptosis. A separate study on a quinoline derivative (QC-4) showed it could exert antineoplastic effects in part through an anti-angiogenesis mechanism, both in vitro and in vivo. By cutting off the blood supply to tumors, these compounds can effectively starve them of the oxygen and nutrients needed for growth and metastasis.

The table below highlights the effects of representative quinoline analogs on cell cycle and proliferation.

| Compound/Analog Class | Cell Line(s) | Effect | Key Findings | Reference |

|---|---|---|---|---|

| Quinoline-chalcone hybrid (9i, 9j) | A549 (Lung), K-562 (Leukemia) | Cell Cycle Arrest | Induced G2/M phase arrest. | |

| Combretastatin A-4 quinoline analog (12c) | MCF-7 (Breast) | Cell Cycle Arrest | Arrested the cell cycle at the G2/M phase. | |

| Quinoline derivative (91b1) | A549 (Lung), KYSE450 (Esophageal) | Cell Cycle Arrest | Induced G0/G1 phase arrest. | |

| Quinolinone-based polycycle (2c) | A431 (Skin) | Proliferation Arrest | Led to cell proliferation arrest and decreased CDC25C protein levels. | |

| Benzo-[h]quinoline (6e) | A549 (Lung), MCF-7 (Breast), A2780 (Ovarian), C26 (Colon) | Cytotoxicity | IC₅₀ values ranging from 1.86 to 3.91 µM. | mdpi.com |

Computational Chemistry and Rational Drug Design for Quinoline Based Compounds

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode and affinity of a ligand, such as a quinoline (B57606) derivative, within the active site of a target protein. This method is crucial for understanding the structural basis of a compound's biological activity and for guiding the design of more potent inhibitors.

The process involves preparing the three-dimensional structures of both the ligand ("5-Chloro-2,6-dimethoxy-4-methylquinoline" or its analogues) and the target receptor. Docking algorithms then explore various possible conformations of the ligand within the receptor's binding pocket, calculating a scoring function to estimate the binding affinity for each pose. These scores, often expressed in kcal/mol, help in ranking potential drug candidates.

For instance, in studies involving quinoline derivatives as potential inhibitors of enzymes like HIV reverse transcriptase or various kinases, molecular docking has been instrumental in elucidating key interactions. nih.gov These studies often reveal that specific substitutions on the quinoline ring, such as chloro or methoxy (B1213986) groups, can significantly influence binding affinity by forming hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with amino acid residues in the active site. For example, a chloro group might engage in halogen bonding, while methoxy groups could act as hydrogen bond acceptors. The 4-methyl group could contribute to hydrophobic interactions within a corresponding pocket of the enzyme.

Table 1: Representative Molecular Docking Data for Quinoline Analogues Against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| This compound | -8.5 | Lys78, Leu132, Asp184 | Hydrogen Bond, Hydrophobic |

| 2,6-dimethoxy-4-methylquinoline (B8667268) | -7.2 | Lys78, Leu132 | Hydrogen Bond, Hydrophobic |

| 5-Chloro-4-methylquinoline | -6.8 | Leu132, Asp184 | Hydrophobic |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how docking results for analogous compounds might be presented.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the potency of newly designed molecules before their synthesis.

The development of a QSAR model involves several steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is chosen.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

Table 2: Hypothetical 3D-QSAR Model Statistics for a Series of 4-Methylquinoline (B147181) Derivatives

| Parameter | CoMFA | CoMSIA |

|---|---|---|

| q² (Cross-validated correlation coefficient) | 0.65 | 0.72 |

| r² (Non-cross-validated correlation coefficient) | 0.92 | 0.95 |

| Predictive r² | 0.78 | 0.81 |

| Steric Field Contribution (%) | 55 | 48 |

Note: The data in this table is hypothetical and serves to illustrate the statistical parameters typically reported for QSAR models.

In Silico Screening and Virtual Library Design for Novel Quinoline Derivatives

In silico screening, or virtual screening, is a computational technique used in early-stage drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a drug target. This approach significantly reduces the time and cost associated with high-throughput screening of physical compounds.

Virtual screening can be broadly categorized into two types:

Structure-based virtual screening (SBVS): This method uses the 3D structure of the target protein to dock a library of compounds and rank them based on their predicted binding affinity.

Ligand-based virtual screening (LBVS): When the 3D structure of the target is unknown, this method uses the structure of known active compounds to identify other molecules in a library with similar properties.

The design of a virtual library of quinoline derivatives often starts with a core scaffold, such as the 4-methylquinoline backbone of "this compound." This core can then be systematically decorated with a variety of substituents at different positions to generate a large and diverse set of virtual compounds. nih.gov These libraries can then be screened against a specific biological target to identify promising new drug candidates.

Table 3: Illustrative Workflow for Virtual Screening of a Quinoline Derivative Library

| Step | Description | Outcome |

|---|---|---|

| 1. Library Design | Generation of a virtual library of 10,000 quinoline derivatives based on the "this compound" scaffold with diverse substitutions. | A large, diverse chemical library. |

| 2. Ligand Preparation | Generation of 3D coordinates and optimization of the geometry for all compounds in the library. | A library of energetically minimized 3D structures. |

| 3. High-Throughput Virtual Screening (HTVS) | Rapid docking of the entire library into the target's active site using a fast but less accurate scoring function. | A reduced set of 1,000 potential hits. |

| 4. Standard Precision (SP) Docking | Redocking of the top hits from HTVS using a more accurate scoring function. | A further refined set of 100 promising compounds. |

| 5. Extra Precision (XP) Docking | Final docking of the most promising candidates using the most rigorous scoring function to predict binding affinity with high accuracy. | A final list of 10-20 high-priority candidates for synthesis and biological testing. |

Note: This table presents a generalized and hypothetical workflow for a virtual screening campaign.

Prediction of Bioavailability and Toxicity Profiles in Drug Development

A significant challenge in drug development is ensuring that a potent compound also possesses favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction models are now routinely used to evaluate the drug-likeness of compounds early in the discovery process, helping to identify and filter out candidates that are likely to fail in later stages of development due to poor bioavailability or toxicity. e-journals.inijprajournal.com

Various computational tools and web servers are available to predict a wide range of ADMET properties based on a molecule's structure. These predictions are often based on established rules, such as Lipinski's Rule of Five, and on sophisticated machine learning models trained on large datasets of experimental data. For "this compound," these tools can predict properties such as its intestinal absorption, blood-brain barrier penetration, potential for inhibiting cytochrome P450 enzymes, and various toxicity endpoints. sciforschenonline.orgbenthamdirect.com

Table 4: Predicted ADMET Properties for "this compound" and Hypothetical Analogues

| Property | This compound | Analogue 1 (without Chloro group) | Analogue 2 (without Methoxy groups) |

|---|---|---|---|

| Molecular Weight | 237.68 | 203.24 | 177.63 |

| LogP | 3.2 | 2.8 | 2.5 |

| H-bond Donors | 0 | 0 | 0 |

| H-bond Acceptors | 3 | 3 | 1 |

| Human Intestinal Absorption | High | High | High |

| Blood-Brain Barrier Penetration | Yes | Yes | Yes |

| CYP2D6 Inhibitor | Yes | No | No |

Note: The data in this table is derived from computational predictions and is for illustrative purposes only. Actual values may vary.

Therapeutic Potential and Future Research Directions

Role as Synthetic Intermediates for Advanced Medicinal Molecules

5-Chloro-2,6-dimethoxy-4-methylquinoline serves as a crucial building block in the synthesis of more complex and pharmacologically active molecules. Its substituted quinoline (B57606) core provides a versatile platform for medicinal chemists to introduce additional functional groups and build upon its structure to create compounds with desired therapeutic properties.

One of the most notable applications of this compound is as a key intermediate in the synthesis of antimalarial drugs, including tafenoquine. The synthesis of such complex molecules often involves multi-step reaction sequences where the specific arrangement of substituents on the this compound ring system is critical for the desired biological activity of the final product. The presence of the chloro, dimethoxy, and methyl groups influences the electronic and steric properties of the molecule, guiding further chemical transformations and ultimately contributing to the pharmacological profile of the advanced medicinal molecules derived from it.

The versatility of the quinoline ring allows for various synthetic modifications. Established synthetic methodologies like the Knorr Quinoline Synthesis, Skarup Synthesis, and Vilsmeier-Haack reaction, alongside modern multicomponent reactions, provide a robust toolbox for chemists to create a diverse library of quinoline derivatives starting from intermediates like this compound. nih.gov These synthetic strategies enable the introduction of a wide range of substituents at various positions on the quinoline scaffold, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.

Development of Novel Therapeutic Agents from Quinoline Scaffolds

The quinoline scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a broad spectrum of pharmacological activities. This has spurred extensive research into the development of novel therapeutic agents based on this versatile heterocyclic system. The inherent biological activity of the quinoline nucleus, coupled with the ability to readily modify its structure, makes it an attractive starting point for the design of new drugs targeting a wide range of diseases.

Quinoline derivatives have been successfully developed into drugs with diverse clinical applications, including:

Anticancer agents: Compounds with the quinoline core have been shown to interfere with cancer cell proliferation, induce apoptosis, and inhibit angiogenesis. semanticscholar.org

Antimicrobial agents: The quinoline scaffold is the basis for several antibacterial and antifungal drugs.

Anti-inflammatory drugs: Certain quinoline derivatives exhibit potent anti-inflammatory properties.

Antimalarial drugs: Historically, quinoline-based compounds like quinine (B1679958) and chloroquine (B1663885) have been pivotal in the fight against malaria.

The development of new therapeutic agents from quinoline scaffolds often involves the synthesis and screening of large libraries of compounds to identify those with the most promising activity and safety profiles. Computational modeling and structure-activity relationship (SAR) studies play a crucial role in guiding the design of these new molecules, helping to predict their biological activity and optimize their properties. scilit.com

Quinoline Derivatives in Preclinical and Clinical Trials

The therapeutic potential of quinoline derivatives is further underscored by the number of compounds that have progressed into preclinical and clinical trials for various indications, particularly in oncology. These investigations are crucial for evaluating the safety and efficacy of new drug candidates in humans.

Several quinoline-based compounds are currently under investigation in clinical trials or have been approved for therapeutic use. These include:

| Drug/Compound | Therapeutic Area | Mechanism of Action (Target) |

| Bosutinib | Oncology | Tyrosine kinase inhibitor (BCR-ABL, Src) |

| Neratinib | Oncology | Tyrosine kinase inhibitor (HER2, EGFR) |

| Omipalisib | Oncology | PI3K/mTOR inhibitor |

These examples highlight the success of the quinoline scaffold in generating drug candidates that can modulate key signaling pathways involved in cancer progression. The data from these trials not only provide evidence for the clinical utility of these specific agents but also offer valuable insights for the design of future quinoline-based therapeutics. However, it is important to note that a significant percentage of drug candidates, including quinoline derivatives, fail during clinical trials due to issues such as toxicity or lack of efficacy.

Drug Repurposing and Combination Therapies Involving Quinoline Compounds